Product packaging for Ethyl benzofurazan-5-carboxylate(Cat. No.:CAS No. 36389-07-8)

Ethyl benzofurazan-5-carboxylate

Cat. No.: B1301107
CAS No.: 36389-07-8
M. Wt: 192.17 g/mol
InChI Key: ZTZZIZQMAQKOPC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzofurazan (B1196253) Chemistry in Scientific Inquiry

The study of benzofurazan and its derivatives, known as benzofuroxans in their N-oxide form, has a history stretching back several decades. Initial interest in these compounds was driven by their diverse biological activities, with reports as early as the 1960s highlighting their potential as bactericidal and fungicidal agents mdpi.com. Early research focused on the fundamental synthesis and reactivity of the benzofurazan core. Over time, scientific inquiry has evolved from basic characterization to the sophisticated application of these scaffolds. A significant milestone in the evolution of benzofurazan chemistry was the discovery of their fluorescent properties, which opened new avenues for their use as environmental sensors and biological probes mdpi.com.

Significance of Benzofurazan Scaffolds in Modern Organic Chemistry Research

In modern organic chemistry, the benzofurazan scaffold is recognized as a "privileged" structure due to its versatile utility. Its rigid, planar structure and electron-deficient nature make it an excellent building block in supramolecular chemistry and materials science. One of the most significant applications is in the development of fluorogenic derivatization reagents. These reagents are designed to react with specific functional groups in target analytes, thereby rendering them highly fluorescent and enabling their detection at trace levels using techniques like high-performance liquid chromatography (HPLC) psu.edu. Furthermore, the benzofurazan core is used to synthesize more complex heterocyclic systems and as a component in materials with potential applications in electronics and photonics. Recent research has also explored their use in creating novel antitumor agents by grafting them onto supports like mesoporous silica (B1680970) mdpi.com.

Overview of Substituted Benzofurazans in Chemical and Biochemical Studies

The properties of the benzofurazan ring are highly tunable through the introduction of various substituent groups at its 4-, 5-, 6-, and 7-positions. The nature and position of these substituents profoundly influence the molecule's electronic structure, reactivity, and, most notably, its photophysical characteristics.

Research has systematically investigated these substituent effects. For instance, studies on 4- and 7-substituted benzofurazans have established a relationship between the electron-donating or electron-withdrawing nature of the substituents and the resulting fluorescence quantum yields and emission wavelengths apolloscientific.co.uk. Similarly, extensive studies on 5-substituted benzofurazans have been conducted to understand their relaxation processes from excited states. These investigations have revealed that the fluorescence characteristics are significantly affected by the substituent at the 5-position lookchem.com. The introduction of electron-donating groups like amines (-NH2) or methoxy (B1213986) (-OMe) groups can enhance intramolecular charge transfer (ICT) character, leading to compounds with strong and environmentally sensitive fluorescence, making them valuable as fluorogenic probes lookchem.com. Conversely, the presence of electron-withdrawing groups can alter the energy levels of the molecular orbitals, influencing other photochemical pathways lookchem.com. This ability to modulate properties via substitution makes the benzofurazan scaffold a versatile tool in designing molecules for specific chemical and biochemical applications labsolu.ca.

Ethyl benzofurazan-5-carboxylate: A Specific Derivative

While the benzofurazan scaffold is a subject of broad academic interest, specific derivatives like this compound are often utilized as chemical building blocks rather than being the focus of extensive independent research. Based on available data, this compound is primarily supplied commercially for use in synthesis.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 36389-07-8 labsolu.ca
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
Synonyms Ethyl 2,1,3-benzoxadiazole-5-carboxylate

The ester functional group (-COOEt) at the 5-position of this compound is an electron-withdrawing group. Based on systematic studies of other 5-substituted benzofurazans, this substitution pattern is expected to influence its photophysical properties. A comprehensive study on various 5-substituted derivatives provides context for how different functional groups impact fluorescence. While data for the ethyl carboxylate derivative itself is not detailed in the study, the results for other derivatives are illustrative.

Photophysical Properties of Selected 5-Substituted Benzofurazan Derivatives Data extracted from a study on fluorogenic probes to illustrate substituent effects. lookchem.com

Substituent at 5-positionMax Absorption (nm) in Acetonitrile (B52724)Max Emission (nm) in AcetonitrileFluorescence Quantum Yield (Φf) in Acetonitrile
-H358.0-0.0001
-NMe₂459.5585.00.021
-NH₂439.0576.50.0075
-SMe400.0571.00.0021
-OMe382.0557.00.0008
-NHAc378.5556.50.0003
-NO₂351.0-<0.0001
-Cl359.0-0.0001
-Me358.5-0.0001

This data demonstrates that strong electron-donating groups tend to produce more significant fluorescence in polar solvents like acetonitrile. The ethyl carboxylate group of this compound, being electron-withdrawing, would likely result in a low fluorescence quantum yield, similar to other derivatives with non-donating or withdrawing groups. Its primary value in research lies in its potential as a reactive intermediate, where the ester can be hydrolyzed to a carboxylic acid or converted to an amide, allowing for its conjugation to other molecules of interest.

Synthetic Methodologies for this compound and Related Analogues

The synthesis of this compound, also known as ethyl 2,1,3-benzoxadiazole-5-carboxylate, involves multi-step processes that can be broadly categorized into the formation of the core heterocyclic ring system and the subsequent or concurrent introduction and modification of functional groups, such as the ethyl ester. The methodologies draw upon fundamental organic reactions tailored for the specific reactivity of the benzofurazan scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O3 B1301107 Ethyl benzofurazan-5-carboxylate CAS No. 36389-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,1,3-benzoxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-2-13-9(12)6-3-4-7-8(5-6)11-14-10-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZZIZQMAQKOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NON=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371311
Record name Ethyl 2,1,3-benzoxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36389-07-8
Record name Ethyl 2,1,3-benzoxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 36389-07-8
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Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Ethyl Benzofurazan 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing profound insights into the molecular framework. By probing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of proton and carbon environments within a molecule.

¹H NMR Spectroscopic Data and Proton Environments

Proton NMR (¹H NMR) spectroscopy of Ethyl benzofurazan-5-carboxylate reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding the protons.

The aromatic region of the spectrum is of particular interest. The protons on the benzofurazan (B1196253) ring system typically appear as a complex multiplet or as distinct doublets, depending on their coupling with adjacent protons. For instance, a proton ortho to the electron-withdrawing carboxylate group would be expected to resonate at a lower field (higher ppm value) compared to other aromatic protons.

The ethyl ester group gives rise to two characteristic signals. The methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom typically appear as a quartet, a result of coupling with the three protons of the neighboring methyl group. This quartet is generally found in the range of δ 4.0-4.5 ppm. The terminal methyl protons (-CH3) of the ethyl group present as a triplet in the upfield region of the spectrum, usually around δ 1.1-1.4 ppm, due to coupling with the adjacent methylene protons.

Table 1: Representative ¹H NMR Spectroscopic Data for Ethyl Ester Moieties

Proton EnvironmentChemical Shift (δ) Range (ppm)Multiplicity
-OCH₂CH₃4.0 - 4.5Quartet (q)
-OCH₂CH₃1.1 - 1.4Triplet (t)

Note: Actual chemical shifts can vary based on the solvent used and the specific electronic effects within the molecule.

¹³C NMR Spectroscopic Data and Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements the information obtained from ¹H NMR by providing a detailed picture of the carbon skeleton. Each unique carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is a key diagnostic peak, typically resonating in the downfield region of the spectrum, often between δ 160-175 ppm. The carbons of the benzofurazan ring system will appear in the aromatic region, generally from δ 110-160 ppm. The specific chemical shifts of these aromatic carbons are influenced by the substituents on the ring.

The ethyl group carbons are also readily identifiable. The methylene carbon (-OCH₂-) is found further downfield than the methyl carbon due to its proximity to the electronegative oxygen atom, typically in the range of δ 60-65 ppm. The terminal methyl carbon (-CH₃) resonates in the upfield region, usually around δ 14-15 ppm.

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound

Carbon EnvironmentChemical Shift (δ) Range (ppm)
Carbonyl (-COO-)160 - 175
Aromatic/Heterocyclic Carbons110 - 160
Methylene (-OCH₂-)60 - 65
Methyl (-CH₃)14 - 15

Note: These are general ranges and the exact values depend on the specific molecular structure and analytical conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. The detection of this ion allows for the direct determination of the compound's molecular weight. For this compound (C₉H₈N₂O₃), the expected monoisotopic mass is approximately 192.05 g/mol , and the ESI-MS spectrum would show a prominent peak at an m/z corresponding to this value plus the mass of a proton. Some benzofurazan derivatives have been successfully analyzed using ESI-MS for the identification of metabolites and in derivatization reactions for the analysis of carboxylic acids. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of the ethyl group (C₂H₅) or the ethoxy group (-OCH₂CH₃), as well as cleavages within the benzofurazan ring system. The fragmentation of esters often involves the loss of the alkoxy group or the entire ester side chain. libretexts.org The study of these fragmentation patterns allows for the verification of the connectivity of the atoms within the molecule. For instance, derivatization of short-chain carboxylic acids with benzofurazan reagents followed by LC/ESI-MS/MS analysis has shown characteristic fragmentation, which aids in structural elucidation. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

The IR spectrum of this compound would exhibit several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester group is expected in the region of 1720-1740 cm⁻¹. pressbooks.pub The C-O stretching vibrations of the ester group would likely appear in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the benzofurazan ring would produce a series of bands in the 1450-1600 cm⁻¹ region. The N-O stretching vibrations of the furazan (B8792606) ring typically appear in the 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹ ranges. Finally, the aliphatic C-H stretching of the ethyl group would be visible just below 3000 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)
Ester (C=O)Stretch1720 - 1740
Ester (C-O)Asymmetric Stretch1250 - 1300
Ester (C-O)Symmetric Stretch1000 - 1100
Aromatic (C-H)Stretch> 3000
Aromatic/Heterocyclic (C=C, C=N)Stretch1450 - 1600
Furazan (N-O)Stretch1300 - 1400 & 1500 - 1600
Aliphatic (C-H)Stretch< 3000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. pharmatutor.org When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.org The structure of this compound contains multiple chromophores—the parts of the molecule that absorb light—including the benzofurazan ring system and the ethyl carboxylate group. These features give rise to characteristic absorption bands that are diagnostic of its electronic structure.

The primary electronic transitions observed in molecules like this are π→π* and n→π*. pharmatutor.orglibretexts.org

π→π* Transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. pharmatutor.org They are typically characterized by high molar absorptivity (ε) values. pharmatutor.org In this compound, these transitions are associated with the delocalized π-electron system of the aromatic and furazan rings.

n→π* Transitions: These transitions involve moving an electron from a non-bonding atomic orbital (lone pair) to an antibonding π* orbital. libretexts.org The oxygen and nitrogen atoms of the furazan ring and the carbonyl oxygen of the ester group possess non-bonding electrons, making n→π* transitions possible. These transitions are generally of lower intensity than π→π* transitions. libretexts.org

Studies on related nitrobenzofurazan (NBD) derivatives have shown broad absorption bands in the visible region, between 400 and 600 nm, which supports the presence of these electronic systems. mdpi.com The exact position and intensity of these absorption peaks are sensitive to the solvent environment.

Table 1: Expected Electronic Transitions for this compound

Type of TransitionOrbitals InvolvedAssociated Molecular MoietyExpected Intensity
&pi;&rarr;&pi;Bonding &pi; to Antibonding &pi;Benzofurazan Aromatic SystemHigh (&epsilon; > 10,000)
n&rarr;&pi;Non-bonding to Antibonding &pi;Furazan Ring (N, O atoms), Carbonyl Group (C=O)Low to Moderate (&epsilon; < 2,000)

Raman Spectroscopy in Characterization of Benzofurazan Derivatives

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about a molecule's structure, making it a valuable tool for characterizing benzofurazan derivatives. americanpharmaceuticalreview.comnih.gov It detects inelastic scattering of monochromatic light, revealing the vibrational modes of functional groups within the molecule. This technique is complementary to infrared (IR) spectroscopy.

The characterization of this compound by Raman spectroscopy would yield a spectrum with a series of bands corresponding to specific molecular vibrations. Key expected bands would include:

Aromatic C=C Stretching: Vibrations from the benzene (B151609) portion of the benzofurazan ring.

Furazan Ring Vibrations: Stretching and bending modes involving C-N and N-O bonds.

Ester Group Vibrations: A prominent band for the C=O stretch of the carboxylate, along with C-O stretching and vibrations from the ethyl group.

Research has confirmed the utility of Raman spectroscopy in the analysis of benzofurazan derivatives, such as in the study of composites formed between graphene oxide and benzofurazan compounds. nih.gov A potential challenge in analyzing fluorescent compounds like some benzofurazan derivatives is interference from fluorescence, which can obscure the Raman signal. However, modern techniques, such as using near-infrared laser excitation (e.g., 785 nm) or applying mathematical corrections like first derivative preprocessing, can effectively mitigate this issue. americanpharmaceuticalreview.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides quantitative information about the elemental composition and the chemical states of those elements within the top few nanometers of a sample's surface. In the context of this compound, XPS analysis would involve irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons.

Detailed XPS studies on similar nitrobenzofurazan derivatives provide a strong basis for predicting the spectral features of this compound. mdpi.com The analysis would focus on the high-resolution spectra of the C1s, N1s, and O1s core levels.

C1s Spectrum: The carbon 1s signal would be deconvoluted into multiple peaks corresponding to the different chemical environments of carbon atoms in the molecule: the aromatic ring (sp² C), the ethyl group (sp³ C), carbon atoms bonded to nitrogen (C-N), and the ester group's carbonyl (C=O) and ether (C-O) carbons. mdpi.com

N1s Spectrum: The nitrogen 1s spectrum is particularly diagnostic for the furazan ring, expected to show distinct components for the C-N and N-O bonds. mdpi.com

O1s Spectrum: The oxygen 1s signal would reveal components corresponding to the oxygen atoms in the furazan ring (N-O) and the two distinct oxygens of the carboxylate group (C=O and C-O). mdpi.com

Table 2: Predicted XPS Binding Energies for this compound based on Analogous Compounds

Core LevelChemical State / BondApproximate Binding Energy (eV)Reference
C1ssp³ C (C-C, C-H)~284.6 mdpi.com
sp² C (Aromatic)~285.5 mdpi.com
C-N / C-O~286.6 mdpi.com
C=O~288.3 mdpi.com
N1sC-N~400.1 mdpi.com
N-O~402.5 mdpi.com
O1sO=C / O-N~533.3 mdpi.com
O-CNot specified
Note: Binding energies are approximate and based on data from similar benzofurazan structures. mdpi.com

Crystallographic Studies for Solid-State Structure Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the molecule's connectivity and stereochemistry.

While the specific crystal structure of this compound is not detailed in the provided search results, the analysis of closely related compounds, such as Ethyl 5,6-dihydroxybenzofuran-3-carboxylate, illustrates the type of data obtained from a crystallographic study. researchgate.net Such an analysis reveals the fundamental parameters of the crystal lattice. For example, the structure of Ethyl 5,6-dihydroxybenzofuran-3-carboxylate was solved and found to crystallize in the triclinic system with the space group P-1. researchgate.net The unit cell parameters, which define the size and shape of the repeating unit in the crystal, were determined with high precision. researchgate.net This information is crucial for understanding the packing of molecules in the solid state and identifying intermolecular forces, such as hydrogen bonds, that stabilize the crystal structure. asianpubs.org

Table 3: Illustrative Crystallographic Data from a Related Compound (Ethyl 5,6-dihydroxybenzofuran-3-carboxylate)

ParameterValueReference
Chemical FormulaC₁₁H₁₀O₅ researchgate.net
Crystal SystemTriclinic researchgate.net
Space GroupP 1 ‾ researchgate.net
a (Å)8.9847(3) researchgate.net
b (Å)10.5228(3) researchgate.net
c (Å)11.2032(4) researchgate.net
&alpha; (°)106.484(3) researchgate.net
&beta; (°)93.420(3) researchgate.net
&gamma; (°)103.646(3) researchgate.net
Volume (ų)977.84(6) researchgate.net
Z (Molecules per unit cell)4 researchgate.net

Computational Chemistry Studies on Ethyl Benzofurazan 5 Carboxylate

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For ethyl benzofurazan-5-carboxylate, DFT calculations, often employing the B3LYP functional with various basis sets, have been instrumental in characterizing its fundamental properties.

Structural Parameters: Bond Lengths and Bond Angles

DFT calculations have been utilized to determine the optimized geometry of this compound, providing detailed information about its bond lengths and angles. These computed parameters are often in good agreement with experimental data obtained from techniques like X-ray crystallography. For instance, studies on similar benzofuran (B130515) derivatives have shown a high correlation between DFT-calculated and experimentally determined structural parameters. researchgate.net The calculated bond lengths and angles offer insights into the molecule's steric and electronic environment.

Below is a representative table of calculated bond lengths and angles for a benzofuran-related structure, illustrating the type of data obtained from DFT studies.

Bond/AngleCalculated Value (Å or °)
C2-C31.406
C5-C61.392
C14-O151.252
C14-O161.278
C14-C71.457
O1-C2-C7110.8
C2-C7-C6132.8
C4-C5-C6121.7

Note: This data is illustrative for a related benzofuran structure and is intended to show the format of DFT results. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy indicating electrophilicity. youtube.com

For this compound, FMO analysis helps to identify the most probable sites for nucleophilic and electrophilic attacks. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. bhu.ac.in A smaller HOMO-LUMO gap suggests that the molecule is more reactive. These calculations are fundamental in predicting how the molecule will interact with other reagents. acs.orgslideshare.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule's surface. wolfram.com It helps in predicting the sites for electrophilic and nucleophilic reactions. The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). bhu.ac.inresearchgate.net Green areas represent neutral potential. nih.gov

In the context of this compound, MEP analysis would likely show negative potential around the oxygen atoms of the carboxylate group and the nitrogen atoms of the furazan (B8792606) ring, highlighting these as potential sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms. researchgate.netnih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. This is particularly relevant for the ethyl ester group, which can adopt various conformations. Computational methods can be used to determine the most stable conformer by calculating the potential energy surface as a function of specific dihedral angles. nih.gov

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD can reveal information about conformational flexibility, solvent effects, and the stability of different molecular structures.

Quantum Chemical Parameters and Spectroscopic Property Prediction

Quantum chemical calculations are employed to predict a range of molecular properties and spectroscopic data. For this compound, these calculations can provide values for:

Polarizability and Hyperpolarizability: Describing the molecule's response to an external electric field.

Global Reactivity Descriptors: Such as electronegativity, chemical hardness, and softness, which are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. nih.gov

Furthermore, theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra for validation. Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. ijcce.ac.ir Theoretical calculations of vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts are also valuable for interpreting experimental data and confirming the molecular structure. researchgate.netijcce.ac.ir

In Silico Studies of Reaction Mechanisms and Regioselectivity

These in silico studies can also predict the regioselectivity of reactions, which is crucial when the molecule has multiple reactive sites. For example, in reactions like cycloadditions or electrophilic substitutions, computational analysis can determine which site is more likely to react by comparing the activation energies of the different possible reaction pathways. slideshare.net This predictive capability is highly beneficial for designing synthetic routes and understanding the outcomes of chemical transformations.

Carboxylate-Assisted C-H Activation and Functionalization

Computational chemistry has become an indispensable tool for understanding the mechanisms of organometallic reactions, including carboxylate-assisted C-H activation. This method involves the cleavage of a C-H bond through the cooperative action of an electron-deficient metal center and a carboxylate base. The carboxylate group's ability to chelate to the metal center allows it to facilitate deprotonation efficiently via a pendant basic carbonyl arm.

Theoretical studies, often employing Density Functional Theory (DFT), are crucial for elucidating the intricate mechanistic possibilities of C-H activation at late transition metal centers. These mechanisms can include oxidative addition, σ-bond metathesis, and electrophilic activation, with the operative pathway being highly dependent on the specific metal, its oxidation state, and its coordination environment.

A key aspect of these computational investigations is the concept of "ambiphilic metal-ligand assistance" (AMLA) and "concerted metalation deprotonation" (CMD), which describe the synergistic role of the metal and ligand in breaking the C-H bond. By modeling reactive intermediates and transition states, which are often difficult to characterize experimentally, computational chemistry provides deep insights into the reaction pathways.

For a hypothetical study on this compound, computational models would likely be used to determine the preferred site of C-H activation on the benzofurazan (B1196253) ring system. The calculations would assess the activation barriers for C-H bonds at different positions, taking into account the electronic effects of the furazan and carboxylate moieties. The directing effect of the carboxylate group would be a central focus of such a study.

Regioselective Cross-Coupling Reactions

Regioselective cross-coupling reactions are fundamental transformations in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. Computational studies play a vital role in understanding and predicting the regioselectivity of these reactions, particularly in complex heterocyclic systems.

In the context of a molecule like this compound, which possesses multiple potential reaction sites, predicting the outcome of a cross-coupling reaction is non-trivial. Computational chemistry can be employed to model the reaction pathways of various cross-coupling reactions, such as Suzuki-Miyaura, Heck, or Sonogashira couplings.

For instance, in a Suzuki-Miyaura coupling, DFT calculations can be used to evaluate the relative energies of the transition states leading to substitution at different positions on the benzofurazan core. These calculations would consider factors such as the steric and electronic properties of the substrate, the nature of the catalyst and ligands, and the reaction conditions. Research on related systems, such as the regioselective Suzuki-Miyaura cross-coupling of 2,3-dibromobenzofurans, has demonstrated that reactions tend to favor the more electron-deficient position. Similar computational approaches could predict the most likely site of arylation or other coupling reactions for this compound.

While specific data tables for this compound are not available, a hypothetical computational study would generate tables comparing the calculated activation energies (ΔG‡) and reaction energies (ΔGr) for C-H activation or cross-coupling at each distinct C-H position on the aromatic ring. This data would be crucial for predicting the most favorable reaction pathway and the resulting regioselectivity.

Applications and Advanced Research Directions Involving Ethyl Benzofurazan 5 Carboxylate

Development of Fluorescent Probes and Labeling Reagents

The strong fluorescence characteristics of the benzofurazan (B1196253) moiety make it an invaluable tool in analytical chemistry. nih.gov Derivatives are engineered to function as reactive dyes that bind to specific functional groups on target biomolecules, enabling their detection and quantification. thermofisher.com These reagents are crucial for applications ranging from immunochemistry and cell tracing to probing biological structures and functions. thermofisher.com

Fluorescence Labeling Reagents for HPLC Detection

Benzofurazan derivatives are widely employed as derivatization reagents to enhance the detection of various molecules in High-Performance Liquid Chromatography (HPLC). These reagents react with specific functional groups, such as carboxylic acids or amines, to form stable, highly fluorescent products that can be easily detected. nih.govtcichemicals.com This process is particularly useful for analyzing compounds that lack a natural chromophore or fluorophore.

For instance, specific benzofurazan-based reagents have been synthesized for the sensitive analysis of fatty acids in biological samples like rat plasma. nih.gov The derivatization reaction is typically rapid and efficient, and the resulting derivatives can be separated on a reversed-phase column and detected with high sensitivity using electrospray ionization-mass spectrometry (ESI-MS). nih.gov This methodology allows for detection limits in the femtomole range, demonstrating the power of benzofurazan labeling in quantitative analysis. nih.gov

Reagent NameTarget AnalyteApplicationDetection Limit
DAABD-AEFatty AcidsHPLC-ESI-MSFemtomole range
MePZBD-AEFatty AcidsHPLC-ESI-MSFemtomole range
DBD-APy-NapNaproxen (Carboxylic Acid)HPLC with fluorescence detection10 fmol
NBD-APy-NapNaproxen (Carboxylic Acid)HPLC with fluorescence detection15 fmol

This table summarizes various benzofurazan-derived labeling reagents and their performance in HPLC applications. nih.govrsc.org

Fluorogenic Probes for Specific Analytes

Fluorogenic probes are molecules that are initially non-fluorescent or weakly fluorescent but become highly fluorescent upon reacting with a specific analyte. This "turn-on" mechanism provides a high signal-to-noise ratio, making them ideal for detecting specific molecules with great sensitivity. summitpharma.co.jp Benzofurazan derivatives serve as a versatile platform for designing such probes due to their tunable photophysical properties. nih.gov

Researchers have developed benzofurazan-based probes for a wide range of analytes. A notable example is a chromo-fluorogenic probe designed for the detection of diethyl chlorophosphate (DCP), a mimic of the nerve agent sarin. rsc.org Upon reaction with DCP, the probe exhibits a distinct color change and a dramatic increase in blue-violet fluorescence. rsc.org This allows for both visual and spectroscopic detection in solution and gaseous phases, with practical applications demonstrated through paper-strip test kits for on-the-spot analysis. rsc.org Another study highlights a dual-function benzofurazan probe for the aminoglycoside antibiotic plazomicin, enabling its quantification through both colorimetric and fluorometric assays. nih.gov

Chiral Tagging Reagents for Enantiomer Determination

The separation and quantification of enantiomers—mirror-image isomers of a chiral molecule—is critical in pharmaceutical and biological research, as different enantiomers can have vastly different biological activities. nih.govbiomart.cn Benzofurazan derivatives have been developed into effective chiral tagging reagents for the indirect enantioseparation by HPLC. nih.govresearchgate.net

In this method, a chiral benzofurazan reagent of a known configuration is reacted with the enantiomeric mixture of the analyte. This reaction creates a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, non-chiral HPLC columns. nih.govbiomart.cn The separated diastereomers are then detected by their fluorescence, allowing for the accurate determination of the enantiomeric composition of the original sample. rsc.orgresearchgate.net Chiral benzofurazan reagents have been successfully used for the enantiomeric analysis of amino acids, pharmaceuticals, and other biologically important molecules. nih.govresearchgate.net

Integration in Materials Science and Nanotechnology Research

The functional properties of benzofurazan derivatives extend beyond molecular probes into the realm of materials science. By covalently attaching these fluorescent molecules to the surfaces of nanomaterials, researchers can create novel hybrid materials with enhanced functionalities for potential use in biomedical and technological applications.

Synthesis of Benzofurazan Derivatives Modified Graphene Oxide Nanocomposites

Graphene oxide (GO), with its large surface area and abundant oxygen-containing functional groups, is an excellent substrate for chemical modification. nih.govscribd.com Scientists have developed methods to covalently immobilize benzofurazan derivatives onto the surface of GO to create fluorescent nanocomposites. nih.govresearchgate.net

The synthesis process typically involves activating the carboxylic acid groups on the GO surface, often using thionyl chloride, followed by coupling with an amino group present on a benzofurazan derivative. nih.govresearchgate.net This creates a stable amide linkage between the GO sheet and the fluorescent molecule. The resulting hybrid materials combine the properties of GO with the fluorescence of the benzofurazan derivative. nih.gov These nanocomposites have been investigated for their potential in biomedical applications, including antimicrobial activity and as antitumor agents, showing cytotoxicity against human colon cancer cells while having limited effects on normal cells. nih.gov

Characterization TechniqueObservationImplication
Infrared Spectroscopy (IR)Appearance of new bands corresponding to amide linkages.Successful covalent functionalization of GO with benzofurazan derivatives.
Raman SpectroscopyChanges in the D and G bands of graphene oxide.Confirmation of chemical modification and interaction between GO and the organic molecule.
Scanning Electron Microscopy (SEM)Altered surface morphology of GO sheets.Evidence of the attachment of benzofurazan derivatives onto the GO surface.
Fluorescence SpectroscopyEmission spectra characteristic of the benzofurazan moiety.The nanocomposite material is fluorescent, enabling potential imaging applications.

This table outlines the characterization of benzofurazan-modified graphene oxide nanocomposites and the significance of the findings. nih.govresearchgate.net

Immobilization on Mesoporous Silica (B1680970) for Hybrid Biomaterials

Mesoporous silica nanoparticles, such as SBA-15, are known for their highly ordered pore structure, large surface area, and biocompatibility, making them ideal carriers for therapeutic agents. mdpi.comresearchgate.net By immobilizing benzofurazan derivatives onto these silica structures, researchers have created novel fluorescent hybrid biomaterials with potential antitumor properties. mdpi.comnih.gov

The immobilization is achieved through covalent grafting of the benzofurazan molecules onto the surface and inside the channels of the mesoporous silica. mdpi.comnih.gov Characterization using techniques like nitrogen physisorption analysis confirms that the derivatives are distributed uniformly on the internal surface of the silica without significantly compromising the porous structure. researchgate.netnih.gov The resulting hybrid materials exhibit the fluorescence of the benzofurazan component and have been tested for their cytotoxic activity. mdpi.com Studies on B16 melanoma cells showed that these materials induce a selective antiproliferative effect, reducing the viability of cancer cells more significantly than normal cells, suggesting their promise as potential antitumor agents for cancer therapy. researchgate.netnih.gov

Applications in Chemosensors and Recognition Events

Benzofurazan and its derivatives are recognized for their fluorescent properties, making them valuable components in the design of chemosensors for detecting various analytes. The benzofurazan moiety can act as a fluorophore, a part of a molecule that emits light upon excitation. These compounds are often integrated into larger molecular structures to create probes that can selectively bind to specific ions or molecules.

The mechanism of sensing often relies on processes like photoinduced electron transfer (PET) or internal charge transfer (ICT). For instance, a chemosensor for zinc ions (Zn²⁺) based on a 7-nitrobenz-2-oxa-1,3-diazole (a benzofurazan derivative) demonstrated a 5.5-fold increase in fluorescence intensity upon binding with Zn²⁺. nih.gov This "turn-on" fluorescence is a highly desirable feature for a sensor, providing a clear signal in the presence of the target analyte. nih.gov The electron-rich nature of the benzofuran (B130515) and benzofurazan ring systems allows for effective interaction with electron-deficient species like metal ions. chemisgroup.us This interaction can alter the electronic state of the fluorophore, leading to a detectable change in its emission spectrum, such as an enhancement of fluorescence or a shift in wavelength. nih.govchemisgroup.uscam.ac.uk

Derivatives of benzofurazan have been successfully employed as fluorescent labels for analytical chemistry, for example, in the analysis of amino acids and peptides. researchgate.net Their ability to react with primary or secondary amino groups allows colorless compounds to be converted into brightly colored and intensely fluorescent derivatives, which can then be easily detected and quantified. mdpi.com

Exploration in Medicinal Chemistry and Biological Activity Studies

The benzofuran and benzofurazan scaffolds are central to the development of new therapeutic agents due to their diverse biological activities. nih.gov Medicinal chemists have synthesized numerous derivatives to explore their potential in treating a range of diseases. nih.gov

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are crucial for fast synaptic transmission in the central nervous system, and their modulation is a key strategy for treating neurological disorders. Certain benzofurazan compounds have been identified as positive allosteric modulators, meaning they can enhance the activity of AMPA receptors. While many compounds, such as those containing an amidine group, have been found to inhibit AMPA receptors, others can potentiate the currents induced by neurotransmitters. nih.gov The development of compounds that can selectively enhance AMPA receptor function holds therapeutic promise. For instance, pairing different heterocyclic scaffolds, like a thiadiazole with a 2,3-benzodiazepine, has led to the creation of potent noncompetitive inhibitors of AMPA receptors, demonstrating that complex derivatives can be designed to achieve high potency and selectivity. nih.gov

Derivatives of benzofurazan have demonstrated significant potential as antifungal and antimicrobial agents. nih.govnih.gov In one study, a series of benzofurazan derivatives were tested against four major phytopathogenic fungi. nih.gov The compound N-(3-chloro-4-fluorophenyl)-7-nitrobenzo[c] nih.govnih.govnih.govoxadiazol-4-amine (A3) showed particularly strong antifungal activity against Rhizoctonia solani, with an IC₅₀ value of 1.91 µg/mL, which is comparable to the commercial fungicide Carbendazim (IC₅₀ = 1.42 µg/mL). nih.govresearchgate.net Several other derivatives in the same study also exhibited high efficacy, with IC₅₀ values under 5 µg/mL against R. solani. nih.gov

Similarly, benzofuran derivatives isolated from the marine-derived fungus Penicillium crustosum have shown antimicrobial properties. nih.govmdpi.comscilit.com One compound displayed moderate antibacterial activity against Salmonella typhimurium and Staphylococcus aureus, while another showed potent antifungal effects against Penicillium italicum, Fusarium oxysporum, and Colletotrichum musae. mdpi.com

Antifungal Activity of Benzofurazan Derivatives
CompoundFungal StrainIC₅₀ (µg/mL)Reference CompoundRef IC₅₀ (µg/mL)
N-(3-chloro-4-fluorophenyl)-7-nitrobenzo[c] nih.govnih.govnih.govoxadiazol-4-amine (A3)Rhizoctonia solani1.91Carbendazim1.42
Compound A5Fusarium graminearum1.1Carbendazim0.5
Compound A14Sclerotinia sclerotiorum2.52N/AN/A
Compound A14Fusarium graminearum3.42N/AN/A

IC₅₀: The half maximal inhibitory concentration. Data sourced from a study on benzofurazan derivatives against phytopathogenic fungi. researchgate.net

The benzofuran scaffold is a promising framework for the development of novel anticancer agents. nih.govnih.gov Numerous studies have confirmed the potent inhibitory effects of benzofuran derivatives against a variety of human cancer cell lines. nih.govsemanticscholar.org

Structure-activity relationship (SAR) studies have been crucial in guiding the design of more effective anticancer compounds. For example, the introduction of halogen atoms (chlorine, bromine, fluorine) into the benzofuran ring has been shown to significantly increase cytotoxic activity. nih.gov This is attributed to the ability of halogens to form "halogen bonds," which can enhance the binding affinity of the compound to its biological target. nih.gov The position of the substituent on the benzofuran core is also a critical factor in determining its biological effect. nih.gov

Research has demonstrated that certain benzofuran derivatives exhibit potent activity against various cancer cell lines, including HePG2 (liver), HeLa (cervical), MCF-7 (breast), and PC3 (prostate), with IC₅₀ values in the micromolar range. nih.gov Some derivatives have even shown greater potency than established chemotherapy drugs like doxorubicin and cisplatin in specific cell lines. nih.gov

Cytotoxic Activity of Selected Benzofuran Derivatives
Derivative TypeCancer Cell LineIC₅₀ Range (µM)Reference DrugRef IC₅₀ Range (µM)
Benzofuran derivatives (32a-c)HePG2, HeLa, MCF-7, PC34.0 - 16.72Doxorubicin4.17 - 8.87
Benzofuran derivatives (13b, 13g)MCF-71.287 - 1.875Cisplatin2.184
Chalcone derivativeA549 (Lung)2.855-FUN/A
Chalcone derivativeHCT116 (Colon)0.595-FUN/A

IC₅₀: The half maximal inhibitory concentration. Data compiled from multiple studies on benzofuran derivatives. nih.govejmo.org

Benzofuroxans, which are N-oxides of benzofurazans, are a well-known class of nitric oxide (NO) donors. nih.govnih.govacs.org Nitric oxide is a critical signaling molecule in the body, involved in processes such as vasodilation (the widening of blood vessels) and neurotransmission. researchgate.netnih.gov The ability of benzofuroxans to release NO under physiological conditions makes them attractive for developing drugs with improved safety profiles.

For example, researchers have synthesized a derivative of the non-steroidal anti-inflammatory drug (NSAID) diclofenac by attaching a benzofuroxan moiety. bohrium.com This new compound retained the anti-inflammatory activity of diclofenac but did not cause the gastric ulcers typically associated with NSAIDs. This gastrointestinal-sparing effect was attributed to the local release of NO from the benzofuroxan group. bohrium.com

The mechanism of NO release often involves interaction with endogenous thiols, such as cysteine. researchgate.net However, some derivatives like benzodifuroxan and benzotrifuroxan can release NO even without thiol induction and have been shown to be potent vasodilators. nih.gov This property is also being harnessed to design novel anticancer agents that can deliver NO to tumor tissues. nih.govacs.org

Emerging Research Areas and Future Perspectives

The versatile chemical nature of the benzofurazan scaffold continues to open new avenues for research and development. In the field of materials science, future work will likely focus on creating more sophisticated chemosensors with higher selectivity and sensitivity for a wider range of environmental and biological analytes. The development of ratiometric and "turn-on" fluorescent probes based on the benzofurazan core remains a promising area.

In medicinal chemistry, the focus will be on optimizing the therapeutic properties of benzofurazan and benzofuran derivatives. This includes fine-tuning their structures to enhance potency and selectivity for specific biological targets, such as cancer cells or microbial pathogens, while minimizing off-target effects. The dual-functionality of benzofuroxan-based compounds, which can act as both a primary therapeutic agent and an NO donor, presents an exciting strategy for creating safer and more effective drugs, particularly in the treatment of cancer and inflammatory diseases. The continued exploration of hybrid molecules, where the benzofurazan core is combined with other pharmacologically active scaffolds, is expected to yield novel drug candidates with unique mechanisms of action.

Novel Synthetic Methodologies and Green Chemistry Advancements

The synthesis of benzofurazan derivatives, including Ethyl benzofurazan-5-carboxylate, is an active area of research, with a growing emphasis on the development of novel, efficient, and environmentally benign methodologies. Traditional synthetic routes often involve multi-step procedures with harsh reaction conditions. However, contemporary research is focused on overcoming these limitations through innovative strategies and the application of green chemistry principles.

One of the key challenges in the synthesis of substituted benzofurazans is the regioselective functionalization of the benzene (B151609) ring. Novel synthetic approaches are being explored to achieve greater control over the introduction of substituents at specific positions. These methods often employ advanced catalytic systems, including palladium-catalyzed cross-coupling reactions, which have shown promise in the synthesis of various benzofuran and related heterocyclic compounds. While direct palladium-catalyzed synthesis of this compound is not extensively documented, the versatility of this approach suggests its potential applicability.

In line with the principles of green chemistry, efforts are being made to replace hazardous reagents and solvents, reduce energy consumption, and minimize waste generation. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. The application of microwave irradiation to the synthesis of benzofurazan precursors or the final cyclization step could offer a more sustainable alternative to conventional heating methods.

Furthermore, the use of water as a solvent and the development of catalyst-free reaction conditions are gaining traction. For instance, an environmentally benign and efficient synthesis of substituted benzothiazole-2-thiols and related compounds has been reported in water, highlighting the potential for aqueous media in heterocyclic synthesis. Exploring similar aqueous-based or solvent-free approaches for the synthesis of this compound could significantly enhance the green credentials of its production.

Synthetic ApproachKey FeaturesPotential Advantages for this compound Synthesis
Palladium-Catalyzed Cross-CouplingHigh efficiency, functional group tolerancePrecise introduction of the carboxylate group or other functionalities.
Microwave-Assisted SynthesisRapid heating, shorter reaction timesIncreased reaction rates and potentially higher yields.
Aqueous Media SynthesisUse of a non-toxic, inexpensive solventReduced environmental impact and simplified work-up procedures.
One-Pot ReactionsMultiple steps in a single vesselImproved atom economy and reduced waste generation.

Advanced Computational Modeling for Predictive Research

Advanced computational modeling, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), has become an indispensable tool for predictive research on benzofurazan derivatives. These computational methods allow for the in-depth investigation of the electronic structure, spectroscopic properties, and reactivity of molecules like this compound, providing valuable insights that can guide experimental studies.

DFT calculations are widely used to determine the ground-state geometries and electronic properties of benzofurazan derivatives. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical factor in determining the chemical reactivity and kinetic stability of a molecule, as well as its electronic absorption and emission properties. For this compound, understanding the influence of the ethyl carboxylate group on the HOMO and LUMO energy levels is crucial for predicting its behavior in various applications.

TD-DFT is a powerful method for simulating the electronic absorption and emission spectra of molecules. By calculating the vertical excitation energies and oscillator strengths, researchers can predict the maximum absorption and emission wavelengths (λmax) of fluorescent compounds like benzofurazan derivatives. These predictions are invaluable for the rational design of new fluorescent probes and materials with tailored optical properties. For this compound, TD-DFT could be employed to predict its fluorescence characteristics and how they might be modulated by changes in its chemical environment.

Furthermore, computational models can be used to predict the reactivity of benzofurazan derivatives. By calculating electrostatic potential maps and various reactivity descriptors, it is possible to identify the most likely sites for electrophilic or nucleophilic attack. This information is highly valuable for designing novel synthetic routes and for understanding the mechanisms of chemical reactions involving this compound.

The combination of experimental data with computational modeling provides a powerful synergistic approach. For example, experimental electrochemical measurements, such as cyclic voltammetry, can be used to determine the HOMO and LUMO energy levels, which can then be compared with the values obtained from DFT calculations to validate the computational model. This integrated approach enhances the reliability of the predictions and provides a deeper understanding of the structure-property relationships in benzofurazan derivatives.

Computational MethodPredicted PropertiesRelevance to this compound
Density Functional Theory (DFT)Ground-state geometry, HOMO-LUMO energies, electronic distribution.Prediction of chemical reactivity, stability, and electronic properties.
Time-Dependent DFT (TD-DFT)UV-Vis absorption and fluorescence emission spectra.Design of fluorescent materials and prediction of optical properties.
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of non-covalent interactions.Understanding intermolecular interactions in the solid state.

Multifunctional Materials Design and Applications

The unique electronic and photophysical properties of the benzofurazan scaffold make its derivatives, including this compound, promising candidates for the design of multifunctional materials. The applications of these materials often leverage the fluorescent nature of the benzofurazan core, which can be fine-tuned by the introduction of various substituents.

A significant area of application for benzofurazan derivatives is in the development of fluorescent probes for chemical and biological sensing. researchgate.net The fluorescence of these compounds can be sensitive to the polarity of their environment, making them useful as solvatochromic probes. nih.gov Furthermore, the benzofurazan moiety can be incorporated into larger molecular structures designed to interact with specific analytes, leading to a detectable change in their fluorescence properties upon binding. The ethyl carboxylate group in this compound could serve as a handle for further chemical modification, allowing for its conjugation to biomolecules or incorporation into polymer backbones for sensing applications.

Benzofurazan derivatives are also being explored for their potential in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their inherent fluorescence and thermal stability are advantageous for these applications. The design of multifunctional materials incorporating benzofurazan units can lead to materials with combined light-emitting and charge-transporting properties. While the specific use of this compound in OLEDs is not well-documented, the general properties of the benzofurazan class of compounds suggest its potential in this area.

In the realm of materials science, benzofurazan derivatives have been incorporated into hybrid materials to create novel functionalities. For instance, fluorescent benzofurazan derivatives have been covalently grafted onto mesoporous silica nanoparticles. mdpi.com These hybrid materials can exhibit the properties of both the inorganic scaffold (e.g., high surface area, stability) and the organic fluorophore (e.g., fluorescence, biological activity). Such materials have potential applications in areas like bioimaging and targeted drug delivery. The ester functionality of this compound could be utilized for its covalent attachment to such inorganic supports.

The design of multifunctional materials based on this compound would involve the strategic combination of its inherent properties with those of other chemical entities. For example, incorporating it into a polymer matrix could lead to fluorescent plastics with sensing capabilities. Similarly, its use as a building block in the synthesis of metal-organic frameworks (MOFs) could result in porous materials with interesting optical and catalytic properties.

Application AreaKey Property of Benzofurazan DerivativesPotential Role of this compound
Fluorescent ProbesEnvironment-sensitive fluorescence, reactivity towards analytes.A core fluorophore that can be functionalized for specific sensing tasks. researchgate.net
Organic Electronics (e.g., OLEDs)Intrinsic fluorescence, thermal stability.A potential component in light-emitting layers or as a host material.
Hybrid MaterialsFluorescence, chemical reactivity for surface modification.An organic component for creating fluorescent hybrid materials with silica or other nanoparticles. mdpi.com

Q & A

Q. What synthetic routes are commonly employed for the preparation of ethyl benzofurazan-5-carboxylate?

this compound is typically synthesized via esterification or cyclization reactions. For example, analogous benzofuran derivatives are synthesized by refluxing 3-amino-4-hydroxybenzoate esters with aryl acids, followed by purification via recrystallization . Key steps include optimizing reaction time, temperature, and stoichiometry to maximize yield. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for verifying intermediate structures.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • NMR : Proton and carbon NMR are used to confirm the benzofuran core and ester group. For instance, the ethyl ester group typically shows a triplet (~1.3 ppm) for CH3 and a quartet (~4.3 ppm) for CH2 in 1^1H NMR.
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles, as demonstrated in related compounds like ethyl 5-bromo-benzofuran-2-carboxylate, where planar alignment of the carboxyl group with the benzofuran ring is critical .
  • IR Spectroscopy : Confirms ester carbonyl stretches (~1700–1750 cm1^{-1}) and benzofuran ring vibrations .

Q. What are the primary applications of this compound in medicinal chemistry?

Benzofuran derivatives are explored as bioactive scaffolds. This compound’s electron-deficient aromatic system makes it a candidate for designing enzyme inhibitors or fluorescent probes. Related compounds exhibit pharmacological activity in spirocyclic benzofuran-thiophene hybrids targeting antimicrobial or anticancer pathways .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structure refinement?

Contradictions in bond lengths or thermal parameters may arise from disordered solvent molecules or twinning. Using the SHELX suite (e.g., SHELXL for refinement), researchers can apply restraints, adjust occupancy factors, or employ twin-law corrections. For example, SHELXTL’s robust algorithms handle high-resolution data and twinning in benzofuran derivatives .

Q. What experimental design strategies improve reaction yields in benzofuran synthesis?

Design of Experiments (DoE) approaches, such as factorial designs, optimize variables like catalyst loading, solvent polarity, and temperature. For instance, refluxing in polar aprotic solvents (e.g., DMF) enhances cyclization efficiency in benzofuran formation . Reaction monitoring via Thin-Layer Chromatography (TLC) or in-situ FTIR ensures intermediate stability.

Q. How do computational methods enhance understanding of electronic properties in this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Studies on similar benzofurans reveal electron-withdrawing substituents (e.g., nitro groups) lower LUMO energies, enhancing electrophilic character . Molecular docking further evaluates binding affinities to biological targets.

Methodological Considerations

Q. What safety protocols are essential when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.
  • Storage : Store in airtight containers at –20°C to prevent degradation, as recommended for structurally similar amino-benzofuran esters .

Q. How can researchers address discrepancies between computational predictions and experimental spectroscopic data?

Calibrate computational models (e.g., DFT functional selection) using experimental benchmarks. For example, B3LYP/6-31G(d) reliably predicts NMR shifts in benzofurans when solvent effects (e.g., PCM model) are included . Cross-validate with hybrid methods like MP2 for non-covalent interactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.